molecular formula C16H12ClNO2 B2549076 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 301193-60-2

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2549076
CAS No.: 301193-60-2
M. Wt: 285.73
InChI Key: AEHLWGZEOMJCOC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a substituted derivative of the privileged 4H-3,1-benzoxazin-4-one heterocyclic scaffold, a class of compounds recognized for its significant and broad spectrum of applications in scientific research and development . This compound is presented as a high-purity chemical building block for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Derivatives of the 4H-3,1-benzoxazin-4-one core are extensively investigated in medicinal chemistry for their diverse biological activities. The core structure is associated with a wide range of pharmacological properties, including anticancer , antibacterial , antifungal , antiviral , and anti-Alzheimer activities . The structural framework contains two reactive sites (C2 and C4) with partial positive charges, making it a versatile precursor for the synthesis of other nitrogen-containing heterocycles, such as various quinazolinone derivatives, which are themselves known for their medicinal properties . The specific 4-chlorophenyl and dimethyl substituents on this compound are likely to influence its electronic properties, lipophilicity, and overall bioactivity, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs. Beyond its direct biological potential, this compound serves as a key synthetic intermediate. It can be utilized in the preparation of more complex molecular architectures and has been identified as an excellent native directing group for ortho -functionalization via C-H activation, a powerful strategy for the late-stage diversification of organic molecules . The compound can be synthesized from anthranilic acid derivatives and the appropriate acyl chloride under mild conditions using efficient cyclizing agents . Researchers will find this reagent useful for exploring new synthetic methodologies, developing functional materials, and advancing pharmacological investigations.

Properties

IUPAC Name

2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHLWGZEOMJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the condensation of 4-chloroaniline with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes substitution reactions with nucleophiles under specific conditions.

Reagents/Conditions Products Key Observations
Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–100°C2-(4-Aminophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-oneChlorine replacement occurs at the para position due to electronic deactivation by the benzoxazinone ring .
Thiols (e.g., NaSH) in basic aqueous ethanol2-(4-Mercaptophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-oneRequires elevated temperatures (100–120°C) .

Oxidation Reactions

The methyl groups and benzoxazinone ring are susceptible to oxidation.

Reagents/Conditions Products Mechanism
KMnO₄ in acidic medium (H₂SO₄/H₂O)6,8-Dicarboxy-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-oneMethyl groups oxidize to carboxylic acids .
Ozone (O₃) followed by Zn/H₂O2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4,6,8-trioneCleavage of aromatic rings under ozonolysis .

Reduction Reactions

The oxazinone ring and chlorophenyl group can be reduced.

Reagents/Conditions Products Notes
LiAlH₄ in anhydrous ether2-(4-Chlorophenyl)-6,8-dimethyl-3,4-dihydro-2H-1,3-benzoxazineSelective reduction of the carbonyl group to an alcohol .
H₂/Pd-C in ethanol2-(4-Chlorophenyl)-6,8-dimethyl-1,2,3,4-tetrahydrobenzoxazineFull saturation of the benzoxazinone ring .

Ring-Opening Reactions

Basic or acidic hydrolysis disrupts the oxazinone ring.

Reagents/Conditions Products Key Findings
NaOH (10%) at reflux4-Chloro-N-(2-hydroxy-3,5-dimethylbenzoyl)anilineRing cleavage yields anthranilic acid derivatives .
HCl (conc.) at 60°C2-(4-Chlorophenyl)-6,8-dimethylbenzoxazoleAcid-mediated rearrangement to benzoxazole .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzoxazinone ring participates in EAS.

Reagents/Conditions Products Regioselectivity
HNO₃/H₂SO₄ at 0°C2-(4-Chlorophenyl)-6,8-dimethyl-5-nitro-4H-3,1-benzoxazin-4-oneNitration occurs at the C5 position due to directing effects of the oxazinone oxygen .
Br₂/FeBr₃ in CHCl₃2-(4-Chlorophenyl)-6,8-dimethyl-7-bromo-4H-3,1-benzoxazin-4-oneBromination favors the C7 position .

Cross-Coupling Reactions

The chlorophenyl group enables metal-catalyzed coupling.

Reagents/Conditions Products Catalysts
Suzuki-Miyaura (ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃)2-(4-Biphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-onePd(0) catalysts enable aryl-aryl bond formation .
Ullmann (CuI, ArNH₂, K₂CO₃)2-(4-Aminophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-oneCopper-mediated amination .

Photochemical Reactions

UV irradiation induces structural rearrangements.

Conditions Products Mechanism
UV light (254 nm) in acetonitrile2-(4-Chlorophenyl)-6,8-dimethylbenzofuran-3-onePhoto-Fries rearrangement of the oxazinone ring .

Key Research Findings:

  • Steric Effects : The 6,8-dimethyl groups hinder reactions at the C6 and C8 positions, directing substituents to C5 and C7 .

  • Solvent Dependency : Polar solvents (e.g., DMF) accelerate NAS but inhibit EAS due to solvation effects .

  • Catalytic Efficiency : Gold catalysts enhance oxidative rearrangements, achieving yields >80% under mild conditions .

For further experimental protocols, refer to methodologies in .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Research indicates that 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one exhibits significant biological activities:

  • Antimicrobial Properties:
    • Effective against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25
    These findings suggest its potential as an antibacterial agent .
  • Anticancer Potential:
    • Similar benzoxazine compounds have shown promise as anticancer agents. Studies indicate that modifications to the benzoxazine structure can enhance potency against various cancer cell lines .
  • Neuropharmacological Effects:
    • The compound's structural similarity to cenobamate suggests potential applications in treating neurological disorders through its mechanism as a voltage-gated sodium channel blocker .

Industrial Applications

In industry, this compound is utilized in the synthesis of polymers and materials with specific properties due to its unique chemical structure. Its reactivity allows it to serve as a precursor for developing novel materials with tailored functionalities.

Case Studies

Several studies have investigated the applications of this compound:

  • Antibacterial Efficacy Study:
    A study conducted on the antibacterial activity of various benzoxazines highlighted the effectiveness of this compound against resistant bacterial strains .
  • Anticancer Activity Assessment:
    Research exploring the anticancer properties of benzoxazine derivatives demonstrated that modifications to the structure significantly increased cytotoxicity against breast cancer cells .
  • Neuropharmacological Research:
    Investigations into the neuropharmacological effects revealed that compounds similar to this compound could effectively modulate sodium channels involved in neuronal excitability .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinones

Structural Modifications and Physicochemical Properties

The table below compares 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one with analogous derivatives, highlighting substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
This compound 4-Cl (C2), CH₃ (C6, C8) C₁₆H₁₂ClNO₂ 285.73* High lipophilicity (log P ~3.2†), stable crystalline solid
2-Phenyl-4H-3,1-benzoxazin-4-one (B1) H (C2) C₁₃H₉NO₂ 211.22 Lower log P (~2.1†), reduced steric bulk
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one (B2) 4-OCH₃ (C2) C₁₄H₁₁NO₃ 241.25 Moderate log P (~2.8†), electron-donating group enhances solubility
6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CH₃ (C6, C8), 4-CH₃ (C2) C₁₇H₁₅NO₂ 265.31 Increased lipophilicity (log P ~3.5†) due to methyl groups
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one 4-Cl (C2), OCH₃ (C6, C7) C₁₆H₁₂ClNO₄ 317.73 Polar methoxy groups lower log P (~2.9†)

*Calculated based on molecular formula. †Estimated using fragment-based methods (e.g., Octanol-water partitioning ).

Key Observations:

  • Electron-Withdrawing vs.
  • Lipophilicity: Methyl groups at positions 6 and 8 increase log P significantly compared to non-methylated derivatives (e.g., B1, B2), suggesting better membrane permeability .
  • Steric Effects: The 6,8-dimethyl substitution introduces steric hindrance, which may reduce metabolic degradation but limit interactions in confined binding pockets .

Biological Activity

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. It has garnered attention in recent years due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClNO2C_{14}H_{12}ClNO_2, with a molecular weight of 257.67 g/mol. The compound features a unique structure characterized by a chlorophenyl group and two methyl groups attached to the benzoxazinone core.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its structural similarity to known pharmacological agents suggests potential interactions with voltage-gated sodium channels (VGSCs) .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. For example, studies have reported that the compound shows promising activity against MCF-7 breast cancer cells with an IC50 value of approximately 70.74 µg/mL . This indicates its potential as a therapeutic agent in oncology.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various benzoxazinone derivatives, including this compound. The results indicated significant inhibition zones against tested strains, reinforcing its potential as an antimicrobial agent .
  • Anticancer Research : In vitro assays on MCF-7 cells demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of anthranilic acid derivatives with acyl chlorides. For example, 2-arylbenzoxazin-4-ones are typically prepared by reacting anthranilic acid with substituted benzoyl chlorides in dichloromethane using triethylamine as a base . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of anthranilic acid to acyl chloride), solvent polarity, and temperature (room temperature vs. reflux). Purity is enhanced via chromatographic separation or recrystallization.

Q. Which analytical techniques are essential for characterizing this benzoxazinone derivative?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl groups at positions 6 and 8, chlorophenyl at position 2) .
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar compounds .
  • Mass spectrometry (HRMS) for molecular weight validation.

Q. How should researchers handle safety protocols for this compound?

  • Methodology : Follow guidelines for structurally analogous benzoxazinones, which may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for chlorophenyl-containing compounds, which advise avoiding inhalation and ensuring proper waste disposal .

Advanced Research Questions

Q. How can mechanochemical synthesis improve the yield or sustainability of this compound?

  • Methodology : Mechanochemical methods (e.g., ball milling) reduce solvent use and enhance reaction efficiency. For benzoxazinones, a mixture of anthranilic acid derivatives and acyl chlorides can be ground with catalytic 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine, achieving yields >80% under solvent-free conditions . Reaction time and milling frequency must be optimized to minimize side products.

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound?

  • Methodology : Contradictions (e.g., unexpected NMR shifts or crystallographic packing) require iterative validation:

  • Repeat experiments under controlled conditions (e.g., anhydrous solvents).
  • Compare computational predictions (DFT for NMR ) with empirical data.
  • Apply the "principle of contradiction" by isolating variables (e.g., solvent effects, polymorphism) .

Q. How does thionation with P₂S₅ modify the benzoxazinone core, and what are the implications for bioactivity?

  • Methodology : Reacting the compound with P₂S₅ in pyridine replaces oxygen atoms with sulfur, yielding benzothiazin-4-thione or benzothiazin-4-one derivatives. Monitor reaction progress via TLC and isolate products using column chromatography. Thionation alters electronic properties (e.g., increased lipophilicity), potentially enhancing antimicrobial or anticancer activity .

Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?

  • Methodology : Use density functional theory (DFT) to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity trends.
  • Docking simulations (e.g., AutoDock Vina) to model interactions with enzymes like HIV-1 reverse transcriptase, leveraging structural analogs from anti-HIV research .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?

  • Methodology : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and evaluate bioactivity. For example, demethylation of methoxy groups in related benzoxazinones enhances solubility and target binding . Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.

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